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Introduction

Triphenyltin chloride-d15 ((C₆D₅)₃SnCl) is a deuterated organotin compound. The

substitution of hydrogen with deuterium can alter the metabolic profile of molecules, a strategy

employed in drug development to enhance pharmacokinetic properties.[1] Nuclear Magnetic

Resonance (NMR) spectroscopy is an essential and powerful tool for the structural elucidation

and purity assessment of such isotopically labeled compounds. This document provides

detailed application notes and protocols for the comprehensive analysis of Triphenyltin
chloride-d15 using a suite of NMR techniques, including ¹H, ¹³C, ¹¹⁹Sn, and ²H NMR.

Organotin compounds are significant in various industrial and biological applications, and their

characterization is crucial for understanding their structure-activity relationships.[2] ¹¹⁹Sn NMR,

in particular, offers direct insight into the electronic environment and coordination number of the

tin atom.[2][3] The protocols outlined below are designed to guide researchers in obtaining

high-quality NMR data for Triphenyltin chloride-d15.

Key NMR Techniques for Analysis
A multi-nuclear NMR approach is recommended for the complete characterization of

Triphenyltin chloride-d15.
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¹H NMR: To detect and quantify any residual, non-deuterated sites in the phenyl rings. The

integration of these signals is critical for determining the isotopic purity.[1]

²H (Deuterium) NMR: To directly observe the deuterium nuclei, confirming the sites and

extent of deuteration. This technique is particularly valuable for highly deuterated compounds

where proton signals are minimal.[4][5]

¹³C NMR: To analyze the carbon framework of the molecule. Deuteration causes

characteristic splitting patterns due to ¹³C-²H coupling and can induce minor shifts in the ¹³C

resonances (isotope effects).[1]

¹¹⁹Sn NMR: To probe the tin center, providing information about its chemical environment,

coordination state, and the presence of tin-containing impurities.[2][6] Tin has three NMR-

active spin-1/2 nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and

commonly used.[3]

Experimental Protocols
Sample Preparation:

Accurately weigh approximately 10-20 mg of Triphenyltin chloride-d15.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a 5 mm NMR tube. Ensure the solvent is of high purity to avoid interference from

impurities.

Add an internal standard if quantitative analysis is required. For ¹H and ¹³C NMR,

Tetramethylsilane (TMS) is a common standard. For ¹¹⁹Sn NMR, Tetramethyltin (SnMe₄) can

be used as an external reference.[6]

Protocol 1: ¹H NMR Spectroscopy

Objective: To identify and quantify residual protons.

Methodology:

Spectrometer: 400 MHz or higher field instrument.
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Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30').

Key Parameters:

Pulse Angle (P1): 30°

Acquisition Time (AQ): ~3-4 seconds.

Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons).

Number of Scans (NS): 16-64 scans, depending on sample concentration.

Spectral Width (SW): 12-15 ppm.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the residual proton signals

to determine the percentage of non-deuterated species.

Protocol 2: ²H (Deuterium) NMR Spectroscopy

Objective: To directly observe the deuterium signals and confirm deuteration sites.

Methodology:

Spectrometer: 400 MHz instrument equipped with a broadband probe.

Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.

Key Parameters:

Observe Frequency: ~61.4 MHz on a 400 MHz spectrometer.

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 128-512 scans, as ²H is less sensitive than ¹H.[4]

Spectral Width (SW): 10-15 ppm.
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Data Processing: Similar to ¹H NMR. The chemical shifts in the ²H spectrum will be very

similar to those in the ¹H spectrum.[5]

Protocol 3: ¹³C{¹H} NMR Spectroscopy

Objective: To analyze the carbon skeleton and observe the effects of deuteration.

Methodology:

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field instrument.

Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., Bruker

'zgpg30').[1]

Key Parameters:

Pulse Angle (P1): 30°.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or more scans are typically required due to the low natural

abundance of ¹³C and relaxation effects.

Spectral Width (SW): 200-250 ppm.

Data Processing: Apply Fourier transform with an exponential window function (line

broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum

using the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm). The C-D

couplings will result in multiplets for the deuterated carbon signals.

Protocol 4: ¹¹⁹Sn NMR Spectroscopy

Objective: To characterize the tin center and determine its coordination environment.

Methodology:

Spectrometer: 400 MHz (149.2 MHz for ¹¹⁹Sn) or higher field instrument.
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Pulse Sequence: A standard single-pulse experiment with proton decoupling is common.

Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser

Effect (NOE).

Key Parameters:

Pulse Angle (P1): 30°-45°.

Relaxation Delay (D1): 5-10 seconds, as tin relaxation can be slow.

Number of Scans (NS): Several hundred to thousands of scans may be necessary.

Spectral Width (SW): A wide spectral width of ~500-1000 ppm is recommended initially,

as ¹¹⁹Sn chemical shifts are very sensitive to the chemical environment.[6]

Data Processing: Similar to ¹³C NMR. The spectrum should be referenced to an external

standard of SnMe₄ (δ = 0 ppm).[6]

Data Presentation
Table 1: Expected ¹H and ²H NMR Data
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Nucleus
Phenyl
Position

Expected
Chemical Shift
(δ) ppm

Multiplicity Notes

¹H Residual C₆H₅ ~7.3 - 7.8 Multiplet

Signals will be of

very low

intensity,

corresponding to

the non-

deuterated

fraction.

²H C₆D₅ ~7.3 - 7.8 Broad Multiplet

The primary

signals

observed,

confirming high

levels of

deuteration.

Note: Chemical shifts are referenced to TMS and are based on typical values for phenyltin

compounds in CDCl₃.

Table 2: Expected ¹³C and ¹¹⁹Sn NMR Data
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Nucleus
Carbon/Tin
Position

Expected
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J)

Notes

¹³C C-Sn (ipso) ~137 Multiplet
¹J(¹³C, ²H)

~20-25 Hz

The ipso-

carbon signal

will show

coupling to tin

satellites.

¹³C
C-D (ortho,

meta, para)
~128 - 136 Multiplet

¹J(¹³C, ²H)

~20-25 Hz

Signals are

split into

multiplets due

to one-bond

coupling with

deuterium.

¹¹⁹Sn (C₆D₅)₃SnCl -40 to -60 Singlet -

The chemical

shift is

indicative of a

four-

coordinate tin

center.[2][7]

Note: ¹³C chemical shifts are referenced to TMS. ¹¹⁹Sn chemical shift is referenced to SnMe₄.
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Caption: Experimental workflow for NMR analysis.
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Click to download full resolution via product page

Caption: Information obtained from different NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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